2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-propylacetamide
Overview
Description
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-propylacetamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring fused with an oxo group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-propylacetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Acetamide Formation: The acetamide moiety is introduced by reacting the benzothiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
N-Propylation: The final step involves the N-propylation of the acetamide group using propyl bromide or propyl iodide in the presence of a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Hydroxyl Derivatives: Formed through reduction reactions.
Halogenated and Nitrated Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-propylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-propylacetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structure allows it to interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-propylacetamide can be compared with other benzothiazole derivatives, such as:
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: Lacks the N-propyl group, which may affect its biological activity and chemical properties.
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-methylacetamide: Contains a methyl group instead of a propyl group, which may influence its solubility and reactivity.
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-ethylacetamide: Contains an ethyl group, which may alter its pharmacokinetic properties compared to the propyl derivative.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the N-propyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall bioavailability.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzothiazol-3-yl)-N-propylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-7-13-11(15)8-14-9-5-3-4-6-10(9)17-12(14)16/h3-6H,2,7-8H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDIRIDWKLAHQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=CC=CC=C2SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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